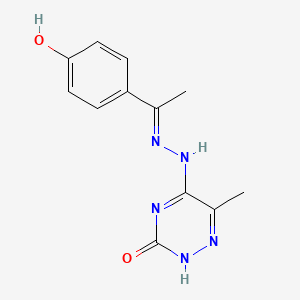
MFCD02977553
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD02977553 is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a hydrazino group, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD02977553 typically involves the reaction of 4-hydroxyacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 6-methyl-1,2,4-triazin-3(2H)-one under specific conditions to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
MFCD02977553 can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The hydrazino group can be reduced to form corresponding amines.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, amines, and various substituted triazine derivatives, depending on the specific reaction and conditions used.
Scientific Research Applications
MFCD02977553 has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of MFCD02977553 involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, its hydrazino group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein structure and function.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyacetophenone: A precursor in the synthesis of the target compound, known for its use in organic synthesis.
6-Methyl-1,2,4-triazin-3(2H)-one: Another precursor, commonly used in the synthesis of triazine derivatives.
Hydrazine Hydrate: A reagent used in the formation of hydrazones and hydrazides.
Uniqueness
MFCD02977553 is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C12H13N5O2 |
|---|---|
Molecular Weight |
259.26g/mol |
IUPAC Name |
5-[(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C12H13N5O2/c1-7(9-3-5-10(18)6-4-9)14-16-11-8(2)15-17-12(19)13-11/h3-6,18H,1-2H3,(H2,13,16,17,19)/b14-7+ |
InChI Key |
DJRDEFMGIVQOHN-VGOFMYFVSA-N |
SMILES |
CC1=NNC(=O)N=C1NN=C(C)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















